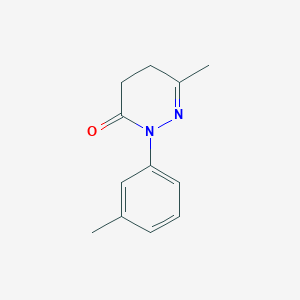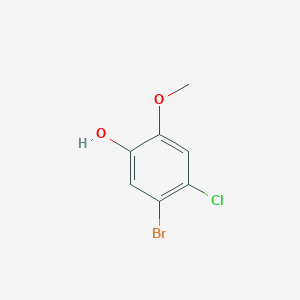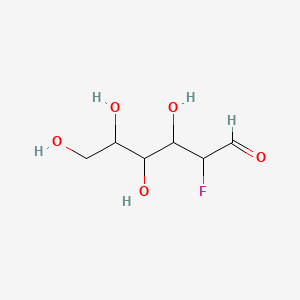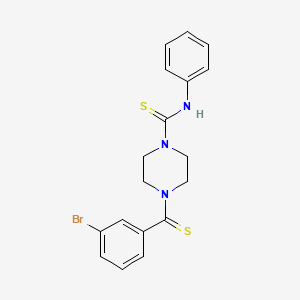
2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole
Vue d'ensemble
Description
2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole, also known as NS8593, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NS8593 is a potent and selective modulator of small-conductance Ca2+-activated K+ (SK) channels, which are important in regulating the activity of various organs, including the brain, heart, and pancreas.
Mécanisme D'action
2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole acts as a positive modulator of SK channels, which are important in regulating the activity of various organs. SK channels are activated by an increase in intracellular Ca2+ concentration, which leads to hyperpolarization of the cell membrane and a decrease in cellular excitability. 2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole enhances the activity of SK channels by increasing their sensitivity to Ca2+, resulting in increased hyperpolarization and decreased cellular excitability.
Biochemical and Physiological Effects:
2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole has been shown to have various biochemical and physiological effects. It has been found to increase the firing rate of dopaminergic neurons in the substantia nigra, which is important in Parkinson's disease. 2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole has also been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines, which is important in various inflammatory diseases. In addition, 2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole has been shown to increase insulin secretion from pancreatic beta cells, which is important in diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole has several advantages for lab experiments. It is a potent and selective modulator of SK channels, which allows for specific manipulation of SK channel activity. 2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole is also relatively stable and can be easily synthesized in the lab. However, 2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer to cells or animals. In addition, 2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole has not been extensively studied in humans, so its safety and efficacy in humans are not well known.
Orientations Futures
There are several future directions for research on 2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole. One direction is to further investigate its therapeutic potential in various diseases, including Parkinson's disease, Alzheimer's disease, stroke, and diabetes. Another direction is to study its mechanism of action in more detail, including its effects on intracellular Ca2+ signaling and its interaction with other ion channels. Additionally, research could focus on developing more potent and selective modulators of SK channels, which could have even greater therapeutic potential.
Applications De Recherche Scientifique
2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. 2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole has also been found to have anti-inflammatory and anti-tumor properties. In addition, 2-Methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole has been studied for its potential use in treating diabetes, as it has been shown to increase insulin secretion from pancreatic beta cells.
Propriétés
IUPAC Name |
2-methylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-19-14-15-8-9-16(14)20(17,18)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDYROZQLVGLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methanamine](/img/structure/B3290758.png)



![Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]-](/img/structure/B3290780.png)



![N-[2-(cyclohexen-1-yl)ethyl]-2,3-dimethyl-4-nitrobenzenesulfonamide](/img/structure/B3290796.png)
![7-(4-(benzyloxy)phenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carbaldehyde](/img/structure/B3290798.png)


![1-Ethylsulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3290817.png)